(5-Bromo-3-pyridyl)-phenyl-methanamine
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Overview
Description
(5-Bromo-3-pyridyl)-phenyl-methanamine is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a phenyl-methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and amination to yield the desired product .
Industrial Production Methods
Industrial production of (5-Bromo-3-pyridyl)-phenyl-methanamine may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent steps involve purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-pyridyl)-phenyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Bromo-3-pyridyl)-phenyl-methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromo-3-pyridyl)-phenyl-methanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-pyridyl)-phenyl-methanone
- (5-Bromo-3-pyridyl)-phenyl-ethanamine
- (5-Bromo-3-pyridyl)-phenyl-propanamine
Uniqueness
(5-Bromo-3-pyridyl)-phenyl-methanamine is unique due to its specific structural features, such as the bromine atom on the pyridine ring and the phenyl-methanamine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-10(7-15-8-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSANYVKQLMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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